

# Spectroscopic Profile of 8-Heptadecene: A Technical Guide

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Compound of Interest		
Compound Name:	8-Heptadecene	
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This technical guide provides a comprehensive overview of the spectral data for **8-Heptadecene**, a long-chain alkene of interest to researchers in various fields, including chemical synthesis and drug development. This document presents available experimental mass spectrometry data, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed, generalized experimental protocols are also provided to aid in the acquisition of similar data.

## **Mass Spectrometry**

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For **8-Heptadecene**, Electron Ionization (EI) is a common method for generating a mass spectrum.

### **Data Presentation**

The mass spectrum of (E)-**8-Heptadecene** obtained from the NIST Mass Spectrometry Data Center shows a molecular ion peak and a series of fragment ions.[1] The data is summarized in the table below.



m/z	Relative Intensity (%)	Plausible Fragment
238	5	[M]+ (Molecular Ion)
125	20	[C9H17]+
111	35	[C8H15]+
97	60	[C7H13]+
83	85	[C6H11]+
69	95	[C5H9]+
55	100	[C4H7]+
41	80	[C3H5]+

Data is based on the experimental spectrum of (E)-**8-Heptadecene** from the NIST WebBook. [1]

# Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI mass spectrum of a liquid sample like **8-Heptadecene** is as follows:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+).
- Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.



- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

The fragmentation of alkenes in EI-MS is characterized by cleavages at bonds allylic to the double bond, leading to the formation of stable allylic carbocations.[5][6]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical environment of the nuclei. As experimental data for **8-Heptadecene** is not readily available in the public domain, predicted data is presented below.

#### Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **8-Heptadecene** shows distinct signals for the vinylic protons and the aliphatic protons.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.34 - 5.40	Multiplet	2H	-CH=CH-
1.95 - 2.05	Multiplet	4H	-CH <sub>2</sub> -CH=
1.20 - 1.40	Multiplet	22H	-(CH2)11-
0.85 - 0.95	Triplet	6H	-СН₃

### Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR spectrum of **8-Heptadecene** distinguishes the olefinic carbons from the various aliphatic carbons in the long chains.



Predicted Chemical Shift (ppm)	Assignment
130.3	-CH=CH-
32.6	-CH <sub>2</sub> -CH=
29.8	-(CH <sub>2</sub> )n-
29.5	-(CH <sub>2</sub> )n-
29.3	-(CH <sub>2</sub> )n-
29.2	-(CH <sub>2</sub> )n-
22.7	-CH2-CH3
14.1	-CH₃

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

A standard protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample like **8-Heptadecene** is outlined below:

- Sample Preparation: A small amount of the sample (typically 5-25 mg for <sup>1</sup>H, 20-100 mg for <sup>13</sup>C) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
  - For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Key parameters include the pulse width, acquisition time, and relaxation delay.[7]
  - For <sup>13</sup>C NMR, due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans are typically required to achieve a good signal-to-noise ratio.[8] Proton decoupling is commonly used to simplify the spectrum and enhance the signal.[9]



 Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### **Predicted IR Data**

The IR spectrum of **8-Heptadecene** is expected to show characteristic absorption bands for the C-H and C=C bonds.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3000 - 3100	C-H stretch	Alkene (=C-H)
2850 - 3000	C-H stretch	Alkane (-C-H)
1640 - 1680	C=C stretch	Alkene
1450 - 1470	C-H bend	Alkane (-CH <sub>2</sub> -)
1370 - 1380	C-H bend	Alkane (-CH₃)
675 - 995	=C-H bend (out-of-plane)	Alkene

# Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like **8-Heptadecene**, the following FTIR methods are commonly employed:

- Attenuated Total Reflectance (ATR):
  - A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[10][11]
  - The IR beam is directed through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is



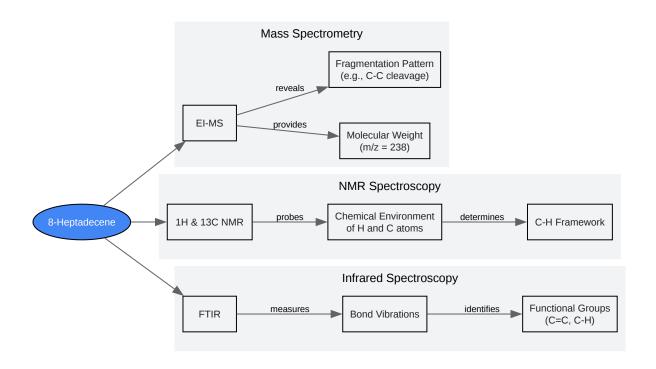
partially absorbed.

- The reflected beam, now containing information about the sample's absorption, is directed to the detector. This method requires minimal sample preparation.[10][11]
- Transmission using a Liquid Cell:
  - The liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]
    [12]
  - The plates are mounted in a sample holder and placed in the IR beam path.
  - The IR radiation passes through the sample, and the transmitted light is measured by the detector. The path length of the cell can be controlled with a spacer.[10]

### **Visualizations**

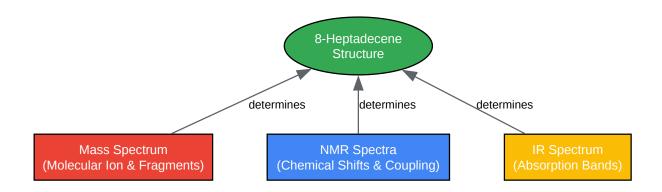
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **8-Heptadecene**.





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Caption: Workflow of Spectroscopic Analysis for 8-Heptadecene.



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Caption: Relationship between Molecular Structure and Spectral Data.



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